Ethyl (R)-2-(tosyloxy)propanoate
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Overview
Description
Ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a chiral center at the second carbon, and a sulfonate ester derived from 4-methylphenol (p-cresol). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (R)-2-(tosyloxy)propanoate typically involves the esterification of (2R)-2-hydroxypropanoic acid with 4-methylphenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
(2R)-2-hydroxypropanoic acid+4-methylphenylsulfonyl chloride→ethyl (2R)-2-[(4-methylphenyl)sulfonyl]oxypropanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted products depending on the nucleophile used.
Hydrolysis: Formation of (2R)-2-hydroxypropanoic acid and 4-methylphenol.
Reduction: Formation of (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanol.
Scientific Research Applications
Ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Studied for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl (R)-2-(tosyloxy)propanoate involves its hydrolysis to release (2R)-2-hydroxypropanoic acid and 4-methylphenol. The hydrolysis can be catalyzed by esterases in biological systems. The released (2R)-2-hydroxypropanoic acid can participate in various metabolic pathways, while 4-methylphenol can act as an antimicrobial agent .
Comparison with Similar Compounds
Ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate can be compared with other sulfonate esters such as:
- Ethyl (2R)-2-{[(4-chlorophenyl)sulfonyl]oxy}propanoate
- Ethyl (2R)-2-{[(4-nitrophenyl)sulfonyl]oxy}propanoate
- Ethyl (2R)-2-{[(4-methoxyphenyl)sulfonyl]oxy}propanoate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their reactivity and applications. For example, the presence of electron-withdrawing groups like nitro can enhance the electrophilicity of the sulfonate ester, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
ethyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMUZGICZJWKN-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OS(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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